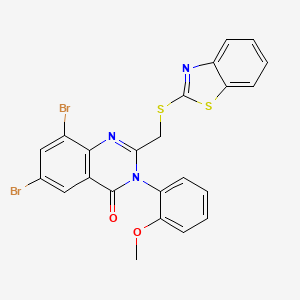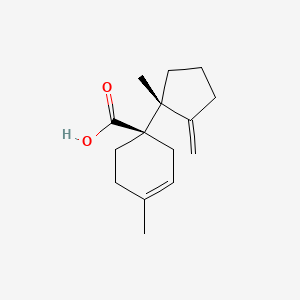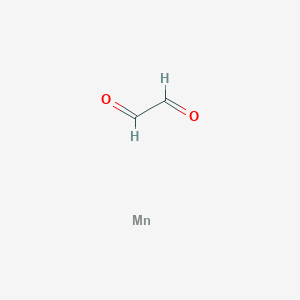
Propyl oct-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl oct-7-enoate is an organic ester compound formed from the reaction between propanol and oct-7-enoic acid. It is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry. The compound’s structure consists of a propyl group attached to the ester functional group, which is further connected to an oct-7-enoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyl oct-7-enoate can be synthesized through esterification, where propanol reacts with oct-7-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:
C3H7OH+C8H14O2→C11H20O2+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the oct-7-enoic acid chain. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propanol and oct-7-enol.
Substitution: Formation of amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Propyl oct-7-enoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or signaling molecule in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mecanismo De Acción
The mechanism of action of propyl oct-7-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester functional group interacts with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Comparación Con Compuestos Similares
Ethyl oct-7-enoate: Similar structure but with an ethyl group instead of a propyl group.
Propyl hex-5-enoate: Similar structure but with a shorter carbon chain.
Butyl oct-7-enoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: Propyl oct-7-enoate is unique due to its specific combination of a propyl group and an oct-7-enoic acid chain, which imparts distinct olfactory properties. Its longer carbon chain compared to similar esters like ethyl oct-7-enoate results in a different volatility and odor profile, making it particularly valuable in the flavor and fragrance industry.
Propiedades
Número CAS |
108058-77-1 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
propyl oct-7-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3H,1,4-10H2,2H3 |
Clave InChI |
KJBRZWADVLEUIE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


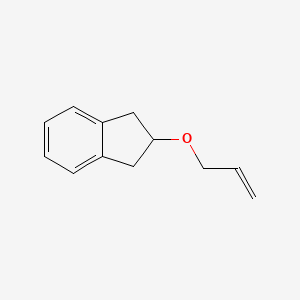

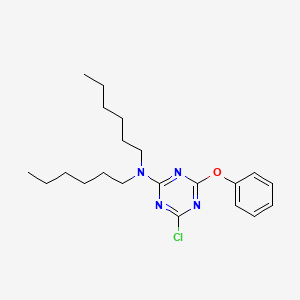
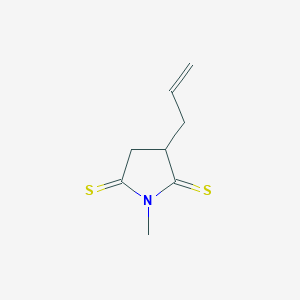
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
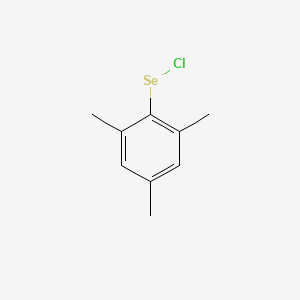
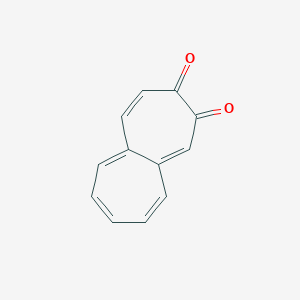
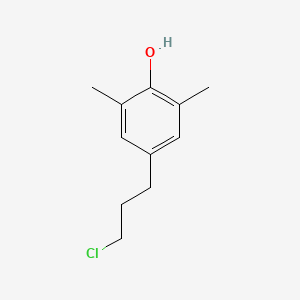
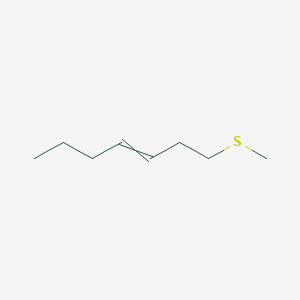
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
